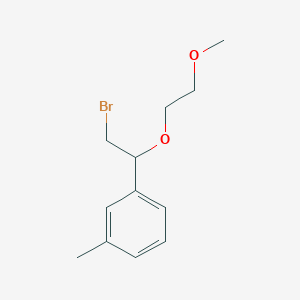
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a methoxyethoxy group, and a methylbenzene (toluene) core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene typically involves the reaction of 3-methylbenzene with 1-bromo-2-(2-methoxyethoxy)ethane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler hydrocarbon structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation: Products include benzoic acid or benzaldehyde.
Reduction: Products include the corresponding hydrocarbon without the bromine atom.
科学研究应用
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
相似化合物的比较
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the methylbenzene core.
2-Bromoethyl methyl ether: Contains a bromine atom and an ether group but has a simpler structure.
1-Bromo-3,6-dioxaheptane: Similar in having a bromine atom and ether linkages but differs in the length and complexity of the carbon chain.
Uniqueness
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene is unique due to the presence of both a bromine atom and a methoxyethoxy group attached to a methylbenzene core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
属性
分子式 |
C12H17BrO2 |
|---|---|
分子量 |
273.17 g/mol |
IUPAC 名称 |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-3-methylbenzene |
InChI |
InChI=1S/C12H17BrO2/c1-10-4-3-5-11(8-10)12(9-13)15-7-6-14-2/h3-5,8,12H,6-7,9H2,1-2H3 |
InChI 键 |
ZWLLZYLDODBNMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(CBr)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


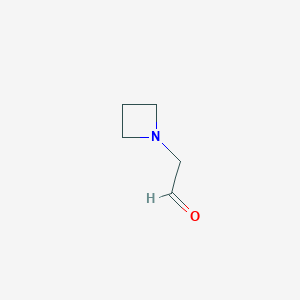
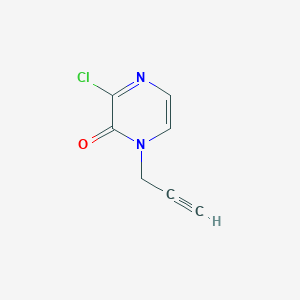
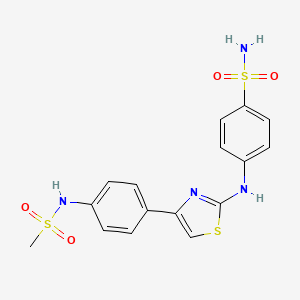
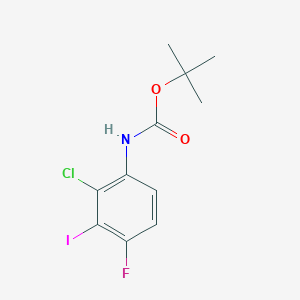
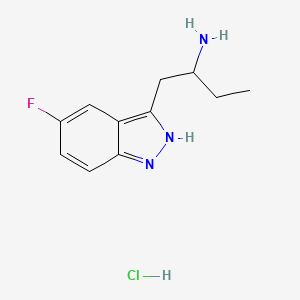

![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)
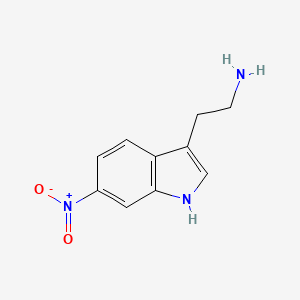
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)

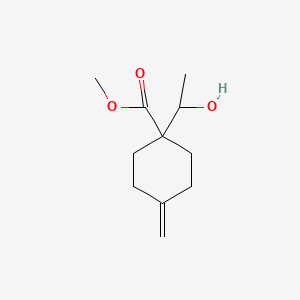
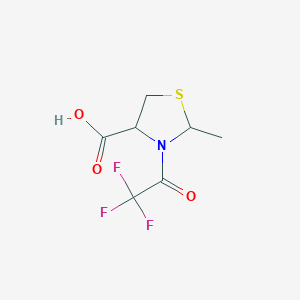
![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)

